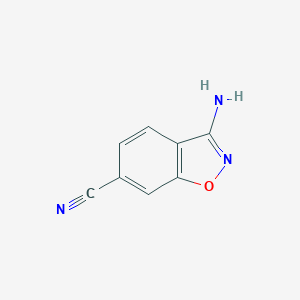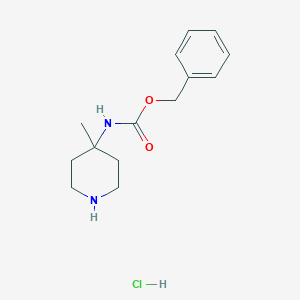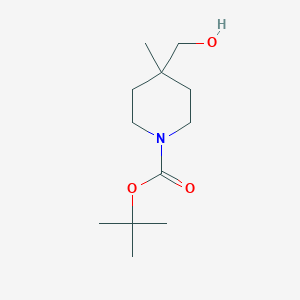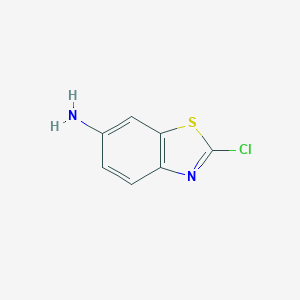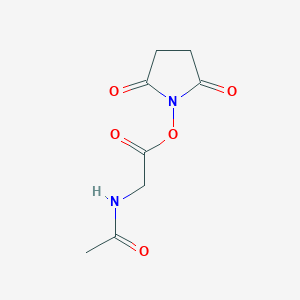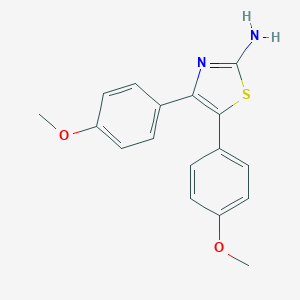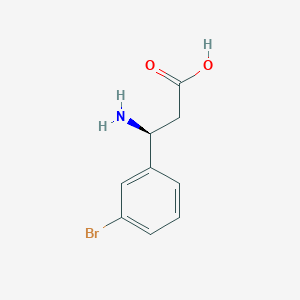
(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, including those related to phenyl-propionic acids, have received significant attention in medicinal research for their antitumor properties. These compounds' structural flexibility allows for various chemical modifications, potentially influencing their biological activity against cancer cells. Research highlights the underutilized potential of cinnamoyl derivatives in cancer treatment, despite their long medicinal tradition dating back to 1905. The synthesis and biological evaluation of various cinnamoyl acids and derivatives underscore their promising anticancer efficacy, suggesting a potential area of application for related compounds like (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Role in Metabolic and Microbial Pathways
The metabolic pathways involving aromatic amino acids and their microbial metabolites have implications for various diseases, including non-alcoholic fatty liver disease (NAFLD). The microbial metabolism of aromatic amino acids, such as phenylalanine, produces metabolites that can both positively and negatively impact NAFLD pathophysiology, including effects on lipogenesis, inflammation, and liver function. This suggests a potential research application for (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid in studying metabolic diseases and the microbiota-gut-liver axis (Shcherbakova, Sall, Sitkin, Vakhitov, & Demyanova, 2020).
Biomedical and Biochemical Applications
Amino acids and their derivatives play crucial roles in developing sensors and biosensors for biomedical applications. The synthesis and function of electrochemical sensors and biosensors utilizing conducting polymers and molecularly imprinted polymers for the detection of amino acids demonstrate the broad utility of amino acid derivatives in bioanalytical chemistry. This indicates potential applications for (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid in the development of analytical tools for biomedical research (Dinu & Apetrei, 2022).
properties
IUPAC Name |
(3S)-3-amino-3-(3-bromophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYAXKJHJUXZOT-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid | |
CAS RN |
275826-35-2 |
Source


|
| Record name | 275826-35-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

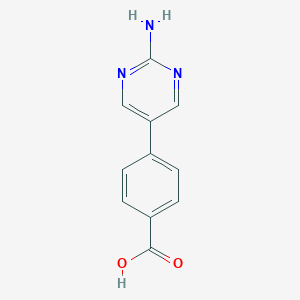
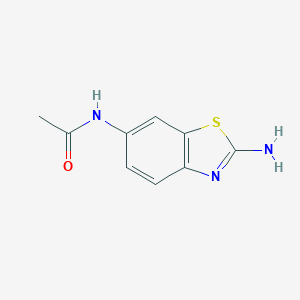
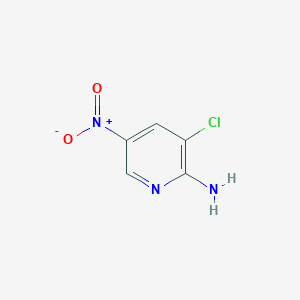
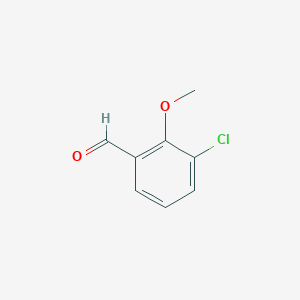
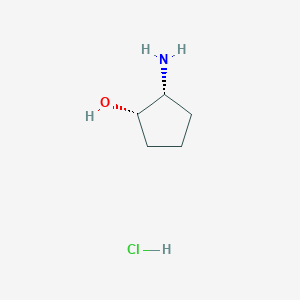
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)
